![molecular formula C5H11Cl2N3O B13504639 [2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride CAS No. 2839139-21-6](/img/structure/B13504639.png)
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride is a compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group and a methanol group attached to the imidazole ring, and it is commonly found in its dihydrochloride salt form. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride typically involves the cyclization of amido-nitriles or the reaction of substituted amidoximes with activated alkynes. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles under mild reaction conditions . Another method involves the reaction of methyl propiolate with substituted amidoximes using a microwave protocol and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
化学反应分析
Types of Reactions
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and substituted imidazoles, depending on the specific reaction pathway.
科学研究应用
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.
Industry: The compound is used in the development of functional materials and catalysts.
作用机制
The mechanism of action of [2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives can act as enzyme inhibitors by binding to the active sites of enzymes and blocking their activity . The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride
- 2-(2-Aminoethyl)benzimidazole dihydrochloride
- 2-Aminomethyl-1H-imidazole-4-carboxylic acid dihydrochloride
Uniqueness
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
2839139-21-6 |
|---|---|
分子式 |
C5H11Cl2N3O |
分子量 |
200.06 g/mol |
IUPAC 名称 |
[2-(aminomethyl)-1H-imidazol-5-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H9N3O.2ClH/c6-1-5-7-2-4(3-9)8-5;;/h2,9H,1,3,6H2,(H,7,8);2*1H |
InChI 键 |
JZEVBMUBAQUKTR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=N1)CN)CO.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)
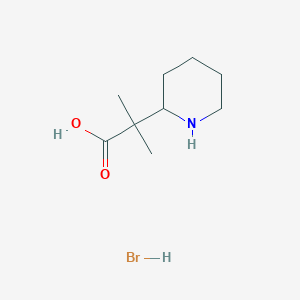

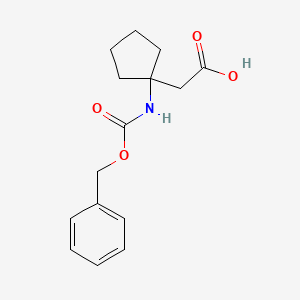

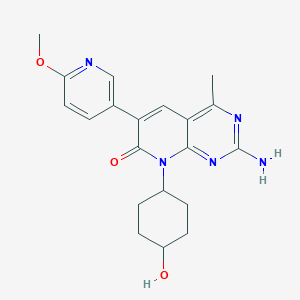
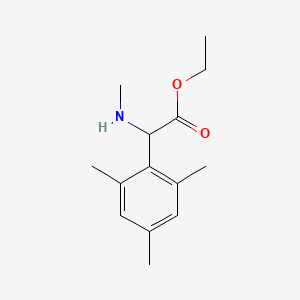

![2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine](/img/structure/B13504629.png)
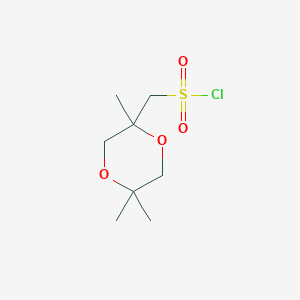
![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)

